Neochamaejasmine A

Description

Contextualization within Flavonoid and Biflavonoid Research

Flavonoids are a large class of plant secondary metabolites characterized by a polyphenolic structure. conicet.gov.ar These compounds are widely distributed in fruits, vegetables, and herbs. conicet.gov.ar A significant subclass of these compounds is the biflavonoids, which are naturally occurring dimers of flavonoid units. conicet.gov.aruni.lu These dimers can be formed from identical or non-identical flavonoid monomers linked by either a C-C or a C-O-C bond. conicet.gov.ar

Biflavonoids are noted for a diverse range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. conicet.gov.ar They are found in various plant families, including Gymnosperms and Angiosperms. conicet.gov.ar Neochamaejasmine A fits within this chemical classification as a biflavonoid, specifically categorized as a C-3/C-3″-biflavanone. researchgate.netoup.com It is composed of two flavanone (B1672756) units linked together, representing a key area of interest in phytochemical research due to its complex structure and potential bioactivities. biosynth.comresearchgate.net

Occurrence in Stellera chamaejasme L. and Related Plant Species

The primary natural source of this compound is the root of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family. chemfaces.commdpi.com This plant is recognized as a traditional Chinese herbal medicine and is widely distributed across northern and southwestern China. mdpi.compreprints.org The roots of S. chamaejasme are a rich source of various chemical constituents, including biflavonoids, lignans, and diterpenes. mdpi.comljmu.ac.uk Flavonoids are among the major active components found in this plant. ljmu.ac.uk

While Stellera chamaejasme L. is the most cited source, related species within the Thymelaeaceae family, such as those from the Wikstroemia and Daphne genera, are also known to produce biflavonoids. researchgate.netnii.ac.jp For instance, research on Diplomorpha canescens, a synonym for Wikstroemia canescens, also in the Thymelaeaceae family, has led to the isolation of various flavonoids. nii.ac.jp this compound, along with other related biflavonoids like Neochamaejasmine B and Neochamaejasmin C, has been consistently isolated from S. chamaejasme. chemfaces.commdpi.com

Historical Context of this compound Discovery and Initial Characterization

This compound was first reported as a new natural compound in 1984. nii.ac.jpuio.no It was isolated along with Neochamaejasmine B from the plant Stellera chamaejasme L. oup.com The initial discovery and structural elucidation were accomplished by a team of researchers who detailed their findings in the journal Chemistry Letters. oup.comnii.ac.jp

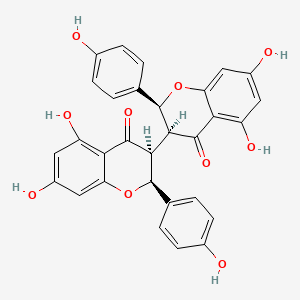

The characterization of this compound was based on the analysis of spectral data and some chemical evidence. oup.com This foundational work established it as a new C-3/C-3″-biflavanone. researchgate.netoup.com The molecular structure of this compound was later confirmed through single-crystal X-ray analysis, providing a definitive understanding of its stereochemistry. researchgate.net The IUPAC name for the compound is (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one. nih.gov

Compound Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | nih.gov |

| CAS Number | 90411-13-5 | chemfaces.comchemicalbook.com |

| Molecular Formula | C₃₀H₂₂O₁₀ | nih.govchemicalbook.com |

| Molecular Weight | 542.5 g/mol | biosynth.comnih.gov |

| Canonical SMILES | C1=CC(=CC=C1[C@@H]2C@@H[C@H]4C@HC6=CC=C(C=C6)O)O | neist.res.in |

Structure

3D Structure

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1 |

InChI Key |

RNQBLQALVMHBKH-OIWKEWRZSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |

Synonyms |

neochamaejasmin A |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Neochamaejasmine a

Chromatographic Separation Techniques for Isolation from Complex Mixtures

The isolation of Neochamaejasmine A from a crude plant extract is a multi-stage process that employs various chromatographic techniques to separate the target molecule from a multitude of other secondary metabolites. nih.gov Chromatography functions by distributing the components of a mixture between a stationary phase and a mobile phase, with separation occurring based on differential partitioning, adsorption, or size exclusion. journalagent.com

Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are powerful purification techniques that serve as the final, critical steps in obtaining this compound in high purity. nih.gov These methods operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle greater sample loads. sigmaaldrich.commdpi.com

In a typical workflow, fractions enriched with this compound from initial chromatographic steps are subjected to semi-preparative HPLC. researchgate.net This technique is highly effective for separating structurally similar compounds. The process often employs a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. mdpi.comresearchgate.net Separation is achieved by eluting the sample with a polar mobile phase, typically a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net This approach has been successfully used to isolate this compound with a purity of 93.98%. researchgate.net The combination of semi-preparative HPLC with other advanced techniques, such as high-speed counter-current chromatography, has also proven effective for efficiently purifying target bioactive compounds from complex mixtures. researchgate.net

Before the final purification by HPLC, initial fractionation of the crude plant extract is essential. Column chromatography is a fundamental and widely used technique for this purpose. savemyexams.comlibretexts.org This method involves packing a solid adsorbent material, the stationary phase, into a vertical glass column. miamioh.edu Common stationary phases for the separation of flavonoids like this compound include silica (B1680970) gel and alumina. savemyexams.com

The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column by gravity or under pressure. miamioh.edu Separation occurs as different compounds travel down the column at different rates based on their polarity and interaction with the stationary phase. libretexts.org Less polar compounds tend to elute faster with a nonpolar mobile phase, while more polar compounds are retained longer on the polar stationary phase. libretexts.org This process yields several fractions with varying compositions, effectively simplifying the mixture and enriching the concentration of this compound in specific fractions, which are then carried forward for further purification by methods like preparative HPLC. units.it

Spectroscopic and Spectrometric Techniques for Structure Determination

Once this compound is isolated in pure form, its chemical structure is determined using a suite of spectroscopic and spectrometric methods. medinadiscovery.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. mdpi.com It provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) : This technique identifies the number and type of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons provide clues about their electronic environment.

¹³C NMR (Carbon NMR) : This method reveals the number and types of carbon atoms, such as those in aromatic rings, carbonyl groups, and aliphatic chains.

2D NMR : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the final structure. mdpi.com These experiments establish correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC), allowing for the unambiguous assignment of all proton and carbon signals and confirming the C-3/C-3″ linkage between the two flavanone (B1672756) monomers. researchgate.net

The structural identity of isolated this compound is confirmed by comparing its ¹H and ¹³C NMR data with established reference data. researchgate.netchemfaces.com

Table 1: Representative NMR Data for Flavanone Structures Note: This table provides typical chemical shift ranges for the core flavanone structure. Specific values for this compound are determined experimentally.

| Atom Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~5.3-5.5 | ~79-80 |

| H-3 | ~2.7-3.1 | ~42-43 |

| C-4 (Carbonyl) | - | ~196-197 |

| Aromatic H (A & B rings) | ~6.0-7.5 | ~95-165 |

| Phenolic OH | ~9.0-12.5 | - |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. spectroscopyonline.com For structural elucidation, High-Resolution Mass Spectrometry (HRMS) is particularly vital. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the precise molecular formula of the compound. researchgate.net For this compound, HRMS confirms the molecular formula as C₃₀H₂₂O₁₀. nih.gov

Techniques such as Electrospray Ionization (ESI) are commonly used to ionize the molecule without significant fragmentation. chemfaces.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the masses of the resulting fragments are analyzed. researchgate.net The fragmentation pattern provides evidence for the connectivity of the molecule, such as the cleavage at the C-3/C-3″ bond, further corroborating the biflavanone structure. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibration of atoms and functional groups within a molecule. researchgate.net An IR spectrum provides a "fingerprint" that is unique to the compound. For this compound, the spectrum would show characteristic absorption bands corresponding to its key functional groups, including:

Broad absorption for hydroxyl (-OH) groups.

Strong absorption for the conjugated carbonyl (C=O) group of the flavanone ring system.

Absorptions corresponding to aromatic C=C bonds and C-O stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted to higher energy orbitals. cureffi.org The flavanone structure of this compound contains multiple chromophores (light-absorbing groups), resulting in a characteristic UV spectrum with specific wavelengths of maximum absorbance (λmax). These absorption maxima are indicative of the electronic transitions within the aromatic rings and the conjugated system of the molecule. iuk-business-connect.org.uk

Chiral Analysis and Absolute Configuration Determination

The definitive assignment of the absolute configuration of this compound has been accomplished through a combination of chiroptical spectroscopy and X-ray crystallography. These methods provide detailed insights into the three-dimensional arrangement of the molecule's atoms.

One of the primary techniques used is Electronic Circular Dichroism (ECD) spectroscopy . univ-amu.frfaccts.de This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. univ-amu.fr The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry. faccts.de For this compound, experimental ECD spectra are compared with spectra predicted by quantum chemical calculations for possible stereoisomers. faccts.deresearchgate.net A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. faccts.de The process involves generating multiple low-energy conformers of the molecule and calculating a Boltzmann-weighted average ECD spectrum. mdpi.com

X-ray crystallography offers a direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govlibretexts.organton-paar.comwikipedia.org This technique requires the formation of a high-quality single crystal of the compound. chemistrytalk.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to create a detailed map of electron density, revealing the precise spatial arrangement of every atom in the molecule. nih.govwikipedia.org The presence of a heavy atom in the structure can enhance the anomalous scattering effects, which aids in the confident assignment of the absolute configuration, often expressed using the Flack parameter. mdpi.com A Flack parameter close to zero confirms the correct absolute structure. mdpi.com

The stereochemistry of this compound is also understood in the context of related biflavonoids. The Cahn-Ingold-Prelog (CIP) priority rules are fundamental in assigning the R or S configuration to each chiral center. chemistrytalk.orgchemistrysteps.com This system ranks the substituents attached to a chiral carbon based on their atomic number. chemistrysteps.comyoutube.com By orienting the molecule so that the lowest priority group is in the back, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration as either R (clockwise) or S (counter-clockwise). chemistrytalk.orgchemistrysteps.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of a molecule by identifying protons that are close to each other in space. wordpress.com

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings | Reference |

| Electronic Circular Dichroism (ECD) | Comparison of experimental and calculated spectra confirms the absolute configuration. | researchgate.net |

| X-ray Crystallography | Provides a definitive 3D structure and absolute stereochemistry. | nih.govwikipedia.org |

| Nuclear Magnetic Resonance (NMR) | NOE data reveals the relative arrangement of atoms. | wordpress.com |

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light by chiral molecules. univ-amu.frnih.gov | Used to match experimental spectra with theoretical calculations for stereochemical assignment. faccts.deresearchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a crystal lattice to determine atomic positions. libretexts.organton-paar.comchemistrytalk.org | Provides direct evidence of the absolute three-dimensional structure. nih.govwikipedia.org |

| Cahn-Ingold-Prelog (CIP) System | A set of rules for assigning R/S configurations to chiral centers based on atomic number priorities. chemistrytalk.orgchemistrysteps.com | Applied to describe the stereochemistry at each chiral carbon in this compound. |

Biosynthetic Pathways and Precursor Studies of Neochamaejasmine a

Proposed Biosynthetic Routes for Biflavonoids

The biosynthesis of biflavonoids such as Neochamaejasmine A is a complex process for which detailed pathways are still under investigation. However, it is widely accepted that the core mechanism involves the oxidative coupling of two individual flavonoid units. mdpi.com Therefore, the biosynthetic pathway of flavonoids is a critical prerequisite for the formation of biflavonoids. mdpi.com

This foundational pathway begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. royalsocietypublishing.orgwikipedia.org This molecule then enters the specific flavonoid biosynthesis route. wikipedia.orgfrontiersin.org The key steps are:

Chalcone (B49325) Formation : The first committed step in flavonoid biosynthesis is catalyzed by the enzyme Chalcone Synthase (CHS). royalsocietypublishing.orgnih.gov It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create a C6-C3-C6 backbone known as a chalcone (specifically, naringenin (B18129) chalcone). wikipedia.orgnih.govmdpi.com

Isomerization to Flavanone (B1672756) : The resulting chalcone is then cyclized into a flavanone. wikipedia.org This reaction is catalyzed by the enzyme Chalcone Isomerase (CHI), which stereospecifically converts naringenin chalcone into the flavanone (2S)-naringenin. biotech-asia.orgmdpi.com Naringenin is a pivotal intermediate that serves as the precursor for various classes of flavonoids. mdpi.com

Dimerization : To form a biflavonoid like this compound, two flavanone monomers (or their derivatives) are proposed to undergo an oxidative coupling reaction, linking them together to form the final dimeric structure. mdpi.com

Identification and Characterization of Key Biosynthetic Enzymes

The production of this compound relies on the enzymes that synthesize its flavonoid precursors. Several of these key enzymes have been identified and characterized. The enzymes of the flavonoid pathway often exist as multi-enzyme complexes associated with the endoplasmic reticulum. biotech-asia.org

Phenylalanine Ammonia-Lyase (PAL) : This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine into cinnamic acid. royalsocietypublishing.org

Cinnamate 4-Hydroxylase (C4H) : It hydroxylates cinnamic acid to produce p-coumaric acid. royalsocietypublishing.org

4-Coumaroyl-CoA Ligase (4CL) : This enzyme activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA, the starter molecule for chalcone synthesis. royalsocietypublishing.orgbiotech-asia.org

Chalcone Synthase (CHS) : As a crucial rate-limiting enzyme, CHS catalyzes the condensation reaction that forms the chalcone backbone. nih.govmdpi.comfrontiersin.org It is a member of the type III polyketide synthase family. nih.gov

Chalcone Isomerase (CHI) : This enzyme performs the intramolecular cyclization of the chalcone into a flavanone, a key step that significantly increases the reaction rate compared to spontaneous cyclization. mdpi.comfrontiersin.org

Some of these enzymes, particularly those in later modification steps, can exhibit low specificity, allowing them to act on various substrates and thus contribute to the vast diversity of flavonoid compounds found in nature.

Table 1: Key Enzymes in the Biosynthesis of Flavonoid Precursors

Enzyme Name Abbreviation Function in the Pathway Enzyme Commission (EC) Number Phenylalanine Ammonia-Lyase PAL Converts Phenylalanine to Cinnamic Acid. royalsocietypublishing.org 4.3.1.24 Cinnamate 4-Hydroxylase C4H Converts Cinnamic Acid to p-Coumaric Acid. royalsocietypublishing.org 1.14.14.91 4-Coumaroyl-CoA Ligase 4CL Converts p-Coumaric Acid to p-Coumaroyl-CoA. royalsocietypublishing.org 6.2.1.12 Chalcone Synthase CHS Catalyzes the formation of Naringenin Chalcone from p-Coumaroyl-CoA and Malonyl-CoA. mdpi.comfrontiersin.org 2.3.1.74 Chalcone Isomerase CHI Catalyzes the stereospecific cyclization of Naringenin Chalcone to (2S)-Naringenin. mdpi.comfrontiersin.org 5.5.1.6

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is ultimately controlled at the genetic level through the regulation of the flavonoid pathway. While specific regulatory genes for this compound itself are not yet fully elucidated, the regulation of its flavonoid precursors is well-documented. mdpi.comoup.com The expression of structural genes encoding the biosynthetic enzymes is tightly orchestrated by transcription factors (TFs). oup.comnih.gov

Three main families of transcription factors form a regulatory unit known as the MBW complex (MYB-bHLH-WDR) that controls many stages of flavonoid biosynthesis. mdpi.comoup.com

R2R3-MYB proteins : These TFs are key regulators that often provide specificity by activating the promoters of particular genes in the pathway. mdpi.commdpi.com

bHLH (basic Helix-Loop-Helix) proteins : These TFs interact with MYB proteins to form a complex that binds to DNA and activates gene expression. mdpi.comoup.com

WDR (WD40 repeat) proteins : These act as scaffolding proteins that stabilize the MYB-bHLH complex, enhancing its regulatory activity. mdpi.comoup.com

The presence and activity of these regulatory proteins are influenced by various developmental and environmental signals, such as light, hormones, and stress. nih.govresearchgate.net This complex regulatory network allows the plant to fine-tune the production of flavonoids, and consequently the biflavonoid monomers needed for this compound synthesis, in specific tissues and at specific times. mdpi.com

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers promising strategies for increasing the yield of valuable plant-derived compounds like this compound. nih.gov This field applies genetic modification techniques to rationally rewire cellular metabolism and direct the flow of precursors towards the desired final product. biotechrep.irresearchgate.net Several approaches could be employed for the enhanced production of this compound.

Overexpression of Key Biosynthetic Genes : Increasing the expression levels of rate-limiting enzymes in the pathway is a common strategy. nih.gov For this compound, overexpressing genes for enzymes like Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) could boost the supply of the naringenin monomer, potentially leading to higher biflavonoid yields. nih.gov

Downregulation of Competing Pathways : Metabolic flux can be diverted away from flavonoid synthesis into other pathways. chalmers.se By using gene-silencing technologies (like RNAi) or CRISPR-based methods to suppress the expression of enzymes in these competing branches, more precursors like malonyl-CoA and p-coumaroyl-CoA would be available for flavonoid production. chalmers.se

Heterologous Production in Microorganisms : The entire biosynthetic pathway for this compound's precursors can be transferred into a microbial host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. chalmers.seoup.cominternationalscholarsjournals.com These microorganisms can be grown in large-scale fermenters, offering a more controlled and potentially higher-yielding production system than plant extraction. researchgate.netinternationalscholarsjournals.com Studies have already demonstrated the successful production of the precursor naringenin in E. coli by introducing the necessary plant genes (TAL, 4CL, CHS, and CHI). nih.govfrontiersin.org Further engineering could add the final dimerization step to produce the complete biflavonoid.

Transcription Factor Engineering : Modifying the expression of key regulatory proteins, such as the MYB or bHLH transcription factors, can simultaneously upregulate multiple genes in the flavonoid pathway. nih.govchalmers.se This provides a powerful method to enhance the entire pathway's flux towards the desired product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| 4-coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| (2S)-Naringenin |

| Cinnamic acid |

| p-Coumaric acid |

Synthetic Chemistry and Analog Generation of Neochamaejasmine a

Total Synthesis Strategies for Neochamaejasmine A

The total synthesis of complex natural products like this compound serves as a critical test for the limits of current synthetic methods and often spurs the invention of new chemical strategies. nih.gov While the specific total synthesis of this compound is not extensively detailed in publicly available literature, the general approaches to constructing such dimeric flavonoid structures provide a blueprint for its potential synthesis.

Key challenges in the total synthesis of biflavonoids include the stereoselective construction of the chiral centers and the strategic formation of the linkage between the two flavonoid units. Strategies often involve a convergent approach, where the two flavonoid monomers are synthesized separately and then coupled, or a biomimetic approach that mimics the plant's biosynthetic pathway, often involving oxidative coupling reactions.

For related complex molecules, such as neothramycins A and B, an efficient total synthesis was achieved from a key intermediate prepared via palladium-catalyzed carbonylation. rsc.org Similarly, the asymmetric total synthesis of neoxaline (B1678187) involved the highly stereoselective introduction of a functional group to create a quaternary carbon stereocenter and the construction of a spiroaminal system. nih.gov These examples highlight the innovative and often tailor-made strategies required to assemble complex natural products, which would be applicable to the synthesis of this compound. The goal of any total synthesis is not just to make the molecule but to do so efficiently, minimizing the number of steps to create a cost-effective and practical route. nih.gov

Semi-Synthesis and Structural Modification Methodologies

Semi-synthesis, which utilizes a naturally occurring starting material to produce novel compounds, offers a more direct route to analogs of complex molecules like this compound. wikipedia.org This approach is particularly valuable when the natural product can be isolated in reasonable quantities, as it bypasses the often lengthy and challenging process of constructing the core scaffold from simple precursors. wikipedia.org

Targeted Derivatization for Structure-Activity Relationship Studies

A primary goal of synthesizing derivatives of a biologically active natural product is to conduct structure-activity relationship (SAR) studies. oncodesign-services.com SAR investigations systematically explore how modifications to a molecule's structure impact its biological activity, helping to identify the key structural features responsible for its therapeutic effects. oncodesign-services.com For this compound, this would involve the targeted modification of its functional groups, such as hydroxyl and methoxy (B1213986) groups on the aromatic rings, to understand their influence on its biological targets.

Strategies for derivatization can involve mild and selective reactions that functionalize specific positions on the molecule. nih.gov For example, methods like C-H amination can introduce new functional groups at previously unfunctionalized positions, providing a rapid way to generate a library of analogs for SAR studies. nih.gov The insights gained from these studies are crucial for optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymes. mdpi.com This approach is particularly advantageous for complex molecules as enzymes can perform specific transformations on a molecule without the need for protecting groups, which simplifies the synthetic route and often leads to higher yields and purity. acs.orgnih.gov

For instance, lipases are commonly used for the stereoselective hydrolysis of esters to create chiral building blocks. nih.gov In the context of this compound, enzymes could potentially be used for selective glycosylation or deglycosylation, or for the stereoselective reduction of ketones to introduce specific stereocenters. rsc.org The use of enzymes like monooxygenases can also facilitate regioselective oxidations, which are often challenging to achieve with traditional chemical methods. nih.gov The integration of biocatalysis is a key component of developing more efficient and sustainable synthetic processes. mdpi.com

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is driven by the aim of improving its therapeutic profile. nih.gov By systematically altering the structure, chemists can create new compounds with enhanced activity, better bioavailability, or reduced toxicity. labmanager.com

The process often begins with identifying the pharmacophore—the essential structural features for biological activity—through SAR studies. oncodesign-services.com Once the pharmacophore is known, modifications can be made to other parts of the molecule to fine-tune its properties. For example, a series of C15-imine alkaloids were synthesized by modifying the structure of matrine (B1676216) and oxymatrine, leading to compounds with significantly enhanced pesticidal activity. researchgate.net Similarly, derivatization of resveratrol (B1683913) has been extensively explored to overcome its limitations of poor stability and bioavailability. nih.gov

The generation of a library of analogues allows for a comprehensive evaluation of their biological activities. For instance, a library of MraY inhibitor analogs was created by combining different core and accessory regions, leading to the identification of compounds with potent activity against drug-resistant bacteria. labmanager.com A similar combinatorial approach could be applied to this compound to explore a wide chemical space and identify new lead compounds.

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and improve efficiency. unep.orgrsc.org These principles focus on aspects such as atom economy, the use of safer solvents, energy efficiency, and waste prevention. acs.orgsynthiaonline.com

In the context of this compound synthesis, this could involve several strategies:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. acs.org This includes the use of metal catalysts for cross-coupling reactions or biocatalysts (enzymes) for selective transformations. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. acs.org

Use of Renewable Feedstocks: While this compound is naturally derived, the development of synthetic routes that utilize renewable starting materials is a key goal of sustainable chemistry. unep.org

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of less hazardous and recyclable materials. synthiaonline.com

Chemoenzymatic approaches are inherently "greener" as they often occur in aqueous solutions under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing waste. mdpi.comrsc.org The development of retrosynthesis software can also aid in designing more sustainable synthetic pathways by identifying greener alternatives and optimizing reaction steps. synthiaonline.com

Molecular Pharmacology and Cellular Mechanisms of Action of Neochamaejasmine a in Vitro/preclinical Focus

Modulation of Cellular Proliferation and Apoptosis Induction

Neochamaejasmine A has been shown to significantly inhibit the proliferation of various cancer cell lines. ijpsonline.comnih.gov This inhibitory effect is closely linked to its ability to induce programmed cell death, or apoptosis, and to halt the cell cycle at critical checkpoints.

Induction of Programmed Cell Death Pathways (e.g., Caspase Activation, Bcl-2 Family Modulation)

A key aspect of this compound's antitumor activity is its capacity to trigger apoptosis through the intrinsic, or mitochondrial, pathway. ijpsonline.comijpsonline.comnih.gov This is characterized by several key molecular events.

Studies have demonstrated that NCA treatment leads to a disruption of the mitochondrial membrane potential. ijpsonline.comijpsonline.com This event is a critical early step in the intrinsic apoptotic cascade. The loss of mitochondrial integrity is followed by the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. ebi.ac.ukfrontiersin.org Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax) while downregulating the anti-apoptotic protein Bcl-2. ijpsonline.comijpsonline.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis, creating a favorable environment for the release of pro-apoptotic factors from the mitochondria. ijpsonline.comijpsonline.comnih.gov

The activation of caspases, a family of cysteine proteases that execute the final stages of apoptosis, is another critical downstream effect of NCA. ijpsonline.comijpsonline.com Research has shown that this compound treatment leads to an increased expression of cleaved caspase-3 and cleaved caspase-9. ijpsonline.comijpsonline.comresearchgate.net Caspase-9 is an initiator caspase in the mitochondrial pathway, activated following the release of cytochrome c from the mitochondria, while caspase-3 is a key executioner caspase responsible for the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis. ijpsonline.comijpsonline.comnih.gov In some cell types, such as human prostate cancer cells, NCA has been shown to induce apoptosis through the Fas/caspase-8/caspase-3 pathway, indicating that it can also engage the extrinsic apoptotic pathway. nih.gov

Regulation of Cell Cycle Progression (e.g., G1, G2/M Phase Arrest)

In addition to inducing apoptosis, this compound exerts its antiproliferative effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. ijpsonline.comresearchgate.net The specific phase of cell cycle arrest appears to be cell-type dependent.

In human prostate cancer LNCaP cells, this compound has been reported to block cell cycle progression at the G1 (Gap 1) phase. ijpsonline.comijpsonline.com This G1 arrest is associated with the activation of the cyclin-dependent kinase inhibitor p21. ijpsonline.comijpsonline.com In other cancer cell lines, such as B16F10 melanoma cells, NCA has been shown to induce cell cycle arrest at the G2/M (Gap 2/Mitosis) phase. researchgate.net This G2/M arrest is mediated by the downregulation of key regulatory proteins, including cyclin B1 and cyclin-dependent kinase 2 (CDC2). researchgate.net

Table 1: Effects of this compound on Apoptosis and Cell Cycle in Different Cancer Cell Lines

| Cell Line | Effect on Apoptosis | Key Molecular Events (Apoptosis) | Effect on Cell Cycle | Key Molecular Events (Cell Cycle) |

|---|---|---|---|---|

| Human Osteosarcoma MG-63 | Induces apoptosis ijpsonline.comijpsonline.com | Upregulation of Bax and cleaved-caspase 3, downregulation of Bcl-2, mitochondrial membrane potential disorder ijpsonline.comijpsonline.com | - | - |

| Human Hepatoma HepG2 & BEL-7402 | Induces apoptosis nih.gov | Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2, increased cytoplasmic cytochrome c, increased ROS levels nih.gov | - | - |

| Human Prostate Cancer LNCaP | Induces apoptosis ijpsonline.comijpsonline.com | Activation of Fas/caspase-8/caspase-3 pathway nih.gov | G1 phase arrest ijpsonline.comijpsonline.com | Activation of p21 ijpsonline.comijpsonline.com |

| B16F10 Melanoma | Induces apoptosis researchgate.net | Upregulation of cleaved caspase-9 and Bax, downregulation of Bcl-2 researchgate.net | G2/M phase arrest researchgate.net | Downregulation of cyclin B1 and CDC2 researchgate.net |

Intracellular Signaling Pathway Perturbations

The antitumor effects of this compound are underpinned by its ability to interfere with multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK, p38 MAPK, ERK1/2 Activation)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) pathways, are critical regulators of various cellular processes. mdpi.comthermofisher.com this compound has been shown to modulate the activity of these pathways in different cancer cell types.

In human hepatoma cells, NCA treatment leads to the upregulation of phosphorylated JNK (p-JNK) and phosphorylated ERK1/2 (p-ERK1/2). nih.gov The activation of the JNK and ERK1/2 signaling pathways was found to be dependent on the generation of reactive oxygen species (ROS) and was crucial for the induction of mitochondrial-mediated apoptosis. nih.gov Similarly, in B16F10 melanoma cells, NCA elevates the ratio of p-p38/p38 and p-JNK/JNK, and the use of inhibitors for p38 and JNK suppressed NCA-induced apoptosis and G2/M cell cycle arrest. researchgate.net This indicates that the activation of the JNK and p38 MAPK signaling pathways is a key mechanism by which NCA exerts its anticancer effects in these cells. researchgate.net

Phosphatidylinositol 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase-3 Beta (GSK-3β) Pathway Involvement

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a major survival pathway that is often aberrantly activated in cancer, promoting cell proliferation and inhibiting apoptosis. frontiersin.org this compound has been shown to inactivate this pathway in human osteosarcoma MG-63 cells. ijpsonline.com

Other Relevant Signaling Cascades (e.g., Wnt/β-catenin Pathway, JAK1/STAT3 Pathway)

While the primary focus of research on this compound has been on the MAPK and PI3K/Akt pathways, the intricate network of cellular signaling suggests potential interactions with other important cascades. The Wnt/β-catenin and JAK/STAT pathways are critical in development and are often dysregulated in cancer, contributing to tumor growth and progression. Given the interconnectedness of cellular signaling, it is plausible that this compound may also modulate these pathways, although direct evidence is still emerging.

Table 2: Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Effect of this compound | Cell Line(s) | Downstream Consequences |

|---|---|---|---|

| MAPK Pathway | |||

| JNK | Activation (Phosphorylation) nih.govresearchgate.net | HepG2, B16F10 nih.govresearchgate.net | Induction of apoptosis, G2/M cell cycle arrest nih.govresearchgate.net |

| p38 MAPK | Activation (Phosphorylation) researchgate.net | B16F10 researchgate.net | Induction of apoptosis, G2/M cell cycle arrest researchgate.net |

| ERK1/2 | Activation (Phosphorylation) nih.gov | HepG2 nih.gov | Induction of apoptosis nih.gov |

| PI3K/Akt/GSK-3β Pathway | Inactivation ijpsonline.com | MG-63 ijpsonline.com | Promotion of apoptosis ijpsonline.com |

Membrane Transporter and Ion Channel Interactions

Efflux Pump Modulation (e.g., P-glycoprotein/MDR1, MRP2, BCRP Inhibition)

Preliminary studies have indicated that this compound is an inhibitor of the P-glycoprotein (P-gp, or MDR1) mediated efflux pump. uni.lu It has also been found to inhibit the human multidrug resistance protein 2 (MRP2). uni.lu This inhibitory action on efflux pumps is significant as these transporters are often responsible for decreasing the intracellular concentration of xenobiotics, including therapeutic agents. The modulation of these pumps by this compound suggests a potential to alter the pharmacokinetics of co-administered drugs that are substrates of P-gp and MRP2. While the inhibitory effects on P-gp and MRP2 have been noted, detailed quantitative data on the IC50 values and the precise nature of the inhibition for this compound are not extensively detailed in the available literature. For context, its isomer, Neochamaejasmin B (NCB), has been shown to be an inhibitor of both MRP2 and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net

Voltage-Gated Ion Channel Inhibition (e.g., K V 1.4 Channel Activity)

A significant aspect of this compound's cellular activity is its potent inhibition of the voltage-gated potassium channel K V 1.4. uni.lunih.gov In comparative studies with other ion channels, K V 1.4 was identified as the most sensitive target for this compound, exhibiting a half-maximal inhibitory concentration (IC 50 ) of 7.55 µM. uni.lunih.gov This inhibitory effect was found to be superior to that of its isomers, Neochamaejasmin B (NCB) and Chamaechromone (CMC). uni.lunih.gov The K V 1.4 channel is known to be involved in the regulation of the fast repolarizing phase of action potentials in tissues such as the heart. uni.lunih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | KV1.4 Channel | 7.55 |

Molecular Target Identification and Ligand-Receptor Interactions

The molecular interactions between this compound and its protein targets have been investigated through protein binding studies and computational modeling, with a particular focus on the K V 1.4 channel.

Protein Binding Studies and Affinity Assessment

Mutagenesis studies have been instrumental in identifying the specific binding sites of this compound within the K V 1.4 channel. uni.lunih.gov These studies revealed that mutations at three specific amino acid residues within the channel's pore region—V549A, A553V, and V560A—significantly reduced the blocking effect of this compound. uni.lunih.gov This suggests that these residues are critical components of the binding site for the compound. The direct interaction with the pore domain is the basis for the inhibitory action of this compound on the K V 1.4 channel. uni.lunih.gov

| Mutation | Effect on NCA Inhibition |

|---|---|

| V549A | Significantly alleviated blocking effect |

| A553V | Significantly alleviated blocking effect |

| V560A | Significantly alleviated blocking effect |

Computational Molecular Docking and Dynamics Simulations

Structure-based molecular simulations have provided further insights into the ligand-receptor interactions between this compound and the K V 1.4 channel. uni.lunih.gov These computational models support the findings from in vitro mutagenesis studies, indicating that this compound binds directly within the pore domain of the channel. uni.lunih.gov The simulations have shown that the phenolic hydroxyl group of this compound is capable of forming hydrogen bonds with the main chains of Valine 549 (Val549) and Alanine 553 (Ala553) in the IS6 and IVS6 segments of the channel, respectively. uni.lunih.gov This molecular interaction stabilizes the binding of this compound within the pore, leading to the inhibition of ion channel activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Neochamaejasmine a and Its Analogs

Correlating Specific Structural Motifs with Observed Biological Activities

The biological activity of biflavonoids, including Neochamaejasmine A, is intricately linked to their specific structural features. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as well as the stereochemistry of the linkage between the two flavonoid units, are pivotal in determining their potency and mechanism of action.

Studies comparing this compound analogs have been particularly revealing. For instance, a comparative study of the anti-proliferative effects of Chamaejasmenin B and Neochamaejasmin C against a panel of eight human solid tumor cell lines demonstrated clear structure-activity relationships. nih.govnih.gov Chamaejasmenin B was found to be slightly more potent than Neochamaejasmin C across all tested cell lines. nih.govnih.gov

The primary structural difference between these compounds lies in the substitution on their B-rings. This compound possesses hydroxyl groups at the 4'- and 4'''-positions. In contrast, Chamaejasmenin B has one hydroxyl group and one methoxy group, while Neochamaejasmin C has methoxy groups at both positions. The observation that Chamaejasmenin B, with one methoxy group, is more potent than Neochamaejasmin C, which has two, suggests that methoxylation of the B-ring phenolic groups can modulate cytotoxic activity. nih.govmdpi.com The slightly higher potency of Chamaejasmenin B indicates that a complete lack of free hydroxyl groups on the B-rings, as seen in Neochamaejasmin C, may be detrimental to achieving maximum efficacy, suggesting a nuanced role for these functional groups in target interaction. nih.govnih.gov

Both compounds were shown to induce DNA damage, apoptosis, and G₀/G₁ phase cell cycle arrest, indicating they share common mechanisms of action, with their potency being fine-tuned by their structural differences. nih.govnih.govresearchgate.net

| Compound | Key Structural Difference (vs. This compound) | IC₅₀ Range (μmol/L) Across 8 Cancer Cell Lines nih.gov | Most Sensitive Cell Line (IC₅₀ in μmol/L) nih.govljmu.ac.uk |

|---|---|---|---|

| This compound | Reference (4'-OH, 4'''-OH) | Data Not Available in Direct Comparison | N/A |

| Chamaejasmenin B | One methoxy group on a B-ring (4'-OCH₃) | 1.08 - 10.8 | A549 (1.08) |

| Neochamaejasmin C | Two methoxy groups on B-rings (4'-OCH₃, 4'''-OCH₃) | 3.07 - 15.97 | A549 (5.72) |

Computational Modeling and Prediction of Biological Effectiveness (QSAR)

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of QSAR are fundamental to predicting the biological effectiveness of new analogs. QSAR modeling aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors—such as electronic, steric, and lipophilic properties—to predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Computational modeling, particularly molecular docking, has been applied to close analogs of this compound, offering valuable insights. A study on Neochamaejasmin B (NCB), a structurally related biflavonoid, explored its interaction with P-glycoprotein (P-gp), a transporter protein notorious for causing multidrug resistance in cancer. ontosight.ai Molecular docking simulations revealed that NCB could bind to P-gp, and kinetic studies confirmed that it acts as a mixed-type inhibitor. ontosight.ai This computational approach helps to visualize the binding mode and interactions at an atomic level, providing a hypothesis for the observed biological activity. ontosight.ai Such studies are crucial for understanding how these biflavonoids might help overcome drug resistance, a significant challenge in chemotherapy. The application of similar docking and molecular dynamics simulations to this compound and its targets, such as proteins involved in apoptosis, would be a powerful tool to elucidate its precise mechanism of action. researchgate.netchemblink.com

Rational Design Principles for Optimized Potency and Selectivity

The ultimate goal of SAR and computational studies is to establish clear principles for rational drug design. For the this compound scaffold, these studies provide a roadmap for creating derivatives with enhanced potency and improved selectivity for cancer cells over healthy cells.

Key design principles emerging from the study of this compound and its analogs include:

Modification of B-Ring Substituents: The comparative activities of Chamaejasmenin B and Neochamaejasmin C show that the substituents on the peripheral B-rings are critical determinants of anticancer potency. nih.govnih.gov Rational design can, therefore, focus on synthesizing a library of analogs with varied substituents (e.g., different halides, small alkyl groups, or other hydrogen-bond donors/acceptors) at the 4'- and 4'''-positions to fine-tune activity.

Overcoming Drug Resistance: The finding that Neochamaejasmin B inhibits the P-gp efflux pump suggests a strategy for designing dual-action compounds. ontosight.ai Analogs of this compound could be optimized to not only possess potent intrinsic cytotoxicity but also to inhibit multidrug resistance mechanisms, potentially re-sensitizing resistant tumors to chemotherapy. This could involve designing hybrid molecules that combine the pharmacophore of this compound with other known P-gp inhibitors.

Improving Pharmacokinetic Properties: Rational design also encompasses the optimization of drug-like properties. Modifications to the core structure can be made to improve solubility, metabolic stability, and bioavailability, which are essential for a compound to be effective in a clinical setting.

By integrating the knowledge from SAR, QSAR, and computational modeling, medicinal chemists can move beyond trial-and-error and systematically design next-generation biflavonoid anticancer agents based on the this compound template with a higher probability of success.

Analytical Methodologies for Research and Quantification of Neochamaejasmine a

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone for the separation and purification of Neochamaejasmine A from complex mixtures, such as plant extracts or reaction products. phenomenex.comqa-group.com The choice of chromatographic technique is dictated by the specific analytical goal, whether it be assessing purity or performing precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. mtoz-biolabs.com Its high resolution and sensitivity make it ideal for separating complex mixtures and detecting trace impurities, which is crucial for assessing the purity of a sample. mtoz-biolabs.com HPLC systems can be coupled with various detectors, such as Diode-Array Detectors (DAD) or UV-Vis detectors, to provide quantitative data based on the absorbance of light by the analyte. mtoz-biolabs.commeasurlabs.com

For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. chromforum.org The compound and any impurities are separated based on their differential interactions with the stationary phase of the column and the mobile phase. measurlabs.com The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. chromforum.org The purity can be estimated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. chromforum.org A more accurate determination of purity involves creating a calibration curve with standards of known concentration. chromforum.org

Key HPLC Parameters for this compound Analysis:

Column: Reversed-phase columns, such as C18, are commonly used for the separation of flavonoids like this compound. science.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation. nih.govelementlabsolutions.com

Detector: UV detection is suitable for quantifying this compound due to the presence of chromophores in its structure.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. nih.govjapsonline.com This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. nih.govjapsonline.com

UPLC is particularly advantageous for the high-throughput analysis of this compound in research samples and for quantifying low concentrations of the compound. researchgate.net A study detailing the simultaneous determination of this compound and other flavonoids in rat plasma utilized a UPLC system, demonstrating its efficiency and sensitivity for pharmacokinetic studies. nih.govresearchgate.net The method was validated for linearity, accuracy, precision, and stability, confirming its reliability for quantitative analysis. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8μm) |

| Mobile Phase | Gradient elution with aqueous solution (methanol/water, 1:99, v/v, with 1 mM formic acid) and organic solution (methanol/water, 99:1, v/v, with 1 mM formic acid) |

| Flow Rate | 0.3 mL/min |

| Lower Limit of Quantification (LLOQ) | 0.27 ng/mL |

| Analysis Time | 7 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to a compound like this compound is less direct than HPLC or UPLC. phenomenex.comqa-group.com GC is primarily suited for volatile or semi-volatile compounds. thermofisher.com Due to the relatively low volatility of this compound, derivatization would likely be required to convert it into a more volatile form before GC analysis. While GC can be coupled with mass spectrometry (GC-MS) for powerful analytical capabilities, the added complexity of derivatization often makes liquid chromatography techniques the preferred method for flavonoids. thermofisher.cominnovatechlabs.com

Spectrometric Techniques for Quantitative Analysis in Research Contexts

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound. These methods provide information about the mass and structural features of the molecule.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like UPLC or HPLC, it provides a powerful tool for both qualitative and quantitative analysis. researchgate.netjapsonline.com

UPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of this compound and other flavonoids in biological matrices like rat plasma. nih.govresearchgate.net In these methods, the UPLC system separates the compounds, which are then introduced into the mass spectrometer. researchgate.net The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net This involves selecting the precursor ion of this compound, fragmenting it, and then monitoring a specific product ion. msaltd.co.uknationalmaglab.org This high degree of specificity allows for accurate quantification even in complex biological samples. nih.gov

A study exploring the chemical basis of toxicity reduction in processed roots of Stellera chamaejasme used UPLC-MS/MS to identify and analyze various compounds, including this compound. researchgate.net The fragmentation patterns observed in the MS/MS spectra are crucial for the structural confirmation of the identified compounds. researchgate.net

| Parameter | Condition |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) researchgate.net or Positive Ionization Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity (r) | ≥0.99 nih.govresearchgate.net |

| Intra- and Inter-day Precision (RSD) | <6.7% researchgate.net and <10.2% nih.gov |

| Accuracy (RE) | -7.0% to 12.0% researchgate.net and -11.79% to 9.21% nih.gov |

Application of Nuclear Magnetic Resonance (NMR) for Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. magritek.com It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. magritek.com While often used for qualitative analysis, NMR can also be employed for quantitative purposes (qNMR) to assess purity. magritek.com

The purity of a this compound sample can be determined by ¹H NMR by comparing the integral of a specific proton signal of the compound to the integral of a known internal standard of high purity. magritek.comstackexchange.com This method is absolute and does not require a calibration curve specific to the analyte. magritek.com The structural integrity of the compound is confirmed by analyzing the complete set of NMR data, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments, and ensuring it is consistent with the proposed structure. chemfaces.com

Immunoassays and Biosensors in Research and Screening

The detection and quantification of this compound, a biflavonoid with significant biological activities, have primarily relied on chromatographic techniques. As of the latest literature reviews, specific immunoassays or biosensors explicitly designed for this compound have not been extensively reported. However, the principles and methodologies for developing such analytical tools for small molecules, including flavonoids and biflavonoids, are well-established and offer a promising avenue for future research and high-throughput screening. mdpi.comnih.govtandfonline.com

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or an antigen. precisionantibody.com For small molecules like this compound, which are haptens and not immunogenic on their own, the development of an immunoassay requires them to be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies. mdpi.com

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide a measurable signal proportional to the concentration of a target analyte. jscimedcentral.com Recent advancements have seen the development of various biosensors for the detection of flavonoids, which could be adapted for this compound. nus.edu.sgpsu.edumdpi.com

Hypothetical Immunoassay for this compound

The development of an immunoassay for this compound would likely follow a competitive format, such as a competitive enzyme-linked immunosorbent assay (ELISA). This is a common approach for the detection of small molecules. acs.org A hypothetical design for such an assay is outlined below.

Table 1: Hypothetical Competitive ELISA for this compound

| Parameter | Description |

|---|---|

| Assay Format | Competitive ELISA |

| Antigen Coating | This compound conjugated to a carrier protein (e.g., BSA, OVA) is coated onto microplate wells. |

| Antibody | A specific monoclonal or polyclonal antibody against this compound. |

| Detection Principle | Free this compound in the sample competes with the coated antigen for binding to the limited amount of primary antibody. |

| Enzyme Conjugate | An enzyme-labeled secondary antibody that binds to the primary antibody. |

| Substrate | A chromogenic or fluorogenic substrate that produces a measurable signal upon reaction with the enzyme. |

| Signal Interpretation | The signal is inversely proportional to the concentration of this compound in the sample. |

This type of immunoassay, once developed and validated, could offer a rapid, sensitive, and cost-effective method for screening large numbers of biological or environmental samples for the presence of this compound.

Biosensors for Flavonoid Detection

The development of biosensors for flavonoids is an active area of research, with various platforms being explored. These biosensors offer real-time detection and high sensitivity, making them suitable for a range of applications, from quality control of herbal products to biomedical research. nus.edu.sgmdpi.com

Recent research has focused on fluorescent and electrochemical biosensors for the detection of various flavonoids. An innovative RNA-based biosensor has been developed that emits a fluorescent signal upon detecting flavonoids, enabling high-throughput screening of microorganisms engineered to produce these compounds. nus.edu.sg Electrochemical biosensors, often utilizing nanomaterials to enhance sensitivity and selectivity, have also been widely reported for the detection of flavonoids like quercetin (B1663063) and rutin. mdpi.comfrontiersin.org

Table 2: Performance of Selected Biosensors for Flavonoid Detection

| Biosensor Type | Target Flavonoid | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| RNA-based Fluorescent Biosensor | General Flavonoids | Not specified | Not specified | nus.edu.sg |

| Graphene Quantum Dots/PEDOT/GCE | Rutin | Not specified | Not specified | mdpi.com |

| 3D Graphene-MWCNTs Network | Hyperin | 0.001 µM | 0.005 - 1.5 µM | mdpi.com |

Future Research Directions and Translational Perspectives of Neochamaejasmine a Excluding Clinical Human Trials

Elucidation of Novel Biological Activities in Preclinical Models

While initial studies have highlighted the anti-proliferative effects of related biflavonoids, the full spectrum of Neochamaejasmine A's biological activities remains largely unexplored. Future preclinical research should aim to uncover novel therapeutic potentials beyond its established anticancer properties. The investigation into areas such as anti-inflammatory and neuroprotective effects is a logical and promising next step.

Established preclinical models are crucial for this exploratory phase. For instance, to investigate anti-inflammatory potential, a variety of in vivo models can be employed. nih.govijpsr.comijpras.comresearchgate.net These models utilize different agents to induce inflammatory responses, allowing for a comprehensive assessment of a compound's efficacy.

Table 1: Examples of Preclinical Models for Anti-Inflammatory Research

| Model Type | Inducing Agent (Phlogistic Agent) | Primary Outcome Measured | Reference |

|---|---|---|---|

| Acute Inflammation | Carrageenan | Paw Edema Volume | ijpras.com |

| Acute Inflammation | Dextran | Paw Edema Volume | ijpras.com |

| Delayed Hypersensitivity | Oxazolone | Ear Edema | ijpras.com |

| Chronic Inflammation | Cotton Pellet | Granuloma Weight | researchgate.net |

Similarly, to explore neuroprotective properties, researchers can utilize well-characterized rodent models of neurological disorders. nih.govmdpi.comnih.gov These models can simulate conditions like ischemic stroke or neurodegeneration, providing a platform to assess the potential of this compound to protect against neuronal damage and improve functional outcomes. nih.govresearchgate.net The consistent use of such models for other natural compounds like Berberine provides a clear roadmap for future studies on this compound. nih.gov

Advanced Mechanistic Investigations in Complex Cellular Systems

Understanding the precise molecular mechanisms by which this compound exerts its effects is fundamental for its development. Initial research on related compounds, such as neochamaejasmin C, points towards mechanisms involving the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. nih.govnih.gov One study noted that reactive oxygen species (ROS) might not be involved in the DNA damage pathway, indicating that the compound may act directly on DNA or through other factors, which warrants deeper investigation. nih.gov

Future mechanistic studies must move beyond traditional 2D cell culture monolayers to more complex systems that better replicate human physiology. nih.gov Advanced in vitro models, such as 3D organoid co-cultures, can provide significant insights. researchgate.net These models incorporate various cell types, recreating the tumor microenvironment and allowing for the study of compound effects on cell-cell interactions, which is a critical aspect of cancer biology. nih.govmdpi.com Investigating this compound in these sophisticated systems could reveal novel signaling pathways and molecular targets that are not apparent in simpler models.

Optimization of Synthetic Routes for Scalability and Economic Viability

A significant barrier to the extensive preclinical and future clinical investigation of many promising natural products is the limited supply from natural sources. digitellinc.com To overcome this, the development of an efficient, scalable, and economically viable total synthesis route for this compound is a critical research priority. The structural complexity of natural products often presents considerable challenges to their synthesis in a scalable manner. nih.gov

Numerous research efforts have focused on creating scalable syntheses for other complex molecules, such as manzamine A and nannocystin A, demonstrating that these challenges can be overcome through innovative synthetic strategies. digitellinc.commdpi.com A future research direction for this compound involves designing a convergent and practical synthetic route that can be performed on a gram-scale or larger. nih.gov Achieving a scalable synthesis is indispensable for producing the quantities of the compound required for comprehensive in vivo studies and further development. nih.govresearchgate.net

| Environmental Impact | Reduces hazardous waste and improves the "green chemistry" profile. | Avoiding low-yield reactions with significant environmental impact. | researchgate.net |

Development of Advanced In Vitro and In Vivo Preclinical Efficacy Models for Specific Research Areas

The predictive power of preclinical models is a cornerstone of translational research. For this compound, future efforts should focus on developing and utilizing advanced preclinical models tailored to specific therapeutic areas suggested by initial findings, such as oncology. nih.govmdpi.com Standard human cancer cell lines, while useful for initial screening, often fail to capture the heterogeneity and complex interactions of a real tumor. mdpi.com

For anticancer research, the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more clinically relevant platform. mdpi.comnih.gov These models better maintain the characteristics of the original human tumor, providing a more accurate system to test the efficacy of compounds like this compound. nih.gov Furthermore, integrating these advanced in vivo models with sophisticated in vitro systems, like organoids, can accelerate drug screening and deepen our understanding of mechanisms of action. researchgate.net As research uncovers new biological activities for this compound, such as potential anti-inflammatory or neuroprotective effects, specific and robust animal models relevant to those diseases will need to be employed to validate its therapeutic efficacy. nih.govnih.gov

Q & A

Q. What methodologies are recommended for isolating Neochamaejasmine A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key parameters include solvent polarity, temperature, and column packing material (e.g., silica gel or reverse-phase C18). Researchers should validate purity using TLC or LC-MS and report retention times and solvent systems .

Q. How is the structural elucidation of this compound achieved?

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa or MCF-7).

- Antioxidant Activity : DPPH radical scavenging or FRAP assays.

- Enzyme Inhibition : ELISA-based tests for target enzymes (e.g., COX-2 or α-glucosidase). Experimental design must specify cell lines, concentrations, controls, and statistical methods (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved?

Contradictions often arise from variations in assay conditions, cell lines, or compound purity. To address this:

Q. What strategies optimize synthetic pathways for this compound to enhance yield and scalability?

Q. How can computational models predict the pharmacokinetic properties of this compound?

Use molecular docking (e.g., AutoDock Vina) to study binding affinities with target proteins (e.g., kinases). Pharmacokinetic parameters (e.g., logP, bioavailability) can be modeled using software like SwissADME. Validate predictions with in vivo studies (e.g., rodent models) and report correlation coefficients between predicted and observed data .

Q. What experimental designs address low bioavailability of this compound in preclinical studies?

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test or ROUT method.

- Sensitivity Analysis : Vary parameters (e.g., baseline response) to assess robustness. Tables should include R² values, Hill slopes, and EC₅₀/IC₅₀ comparisons .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving this compound?

- Animal Studies : Follow ARRIVE guidelines for experimental design and reporting.

- Human Cell Lines : Verify authenticity via STR profiling and document informed consent for primary cells.

- Data Transparency : Share raw data in repositories like Figshare or Zenodo, citing DOI in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.